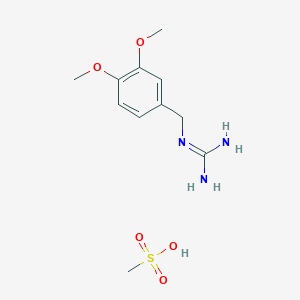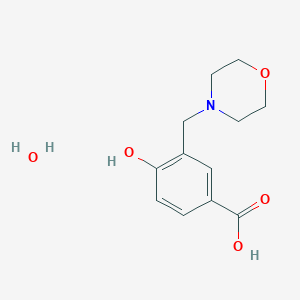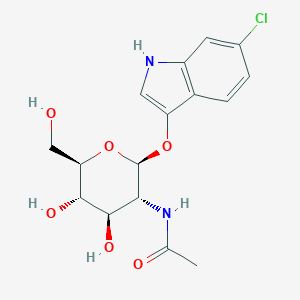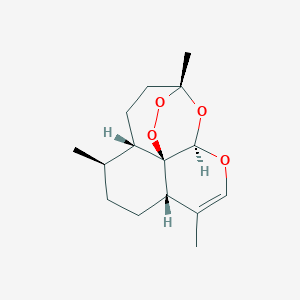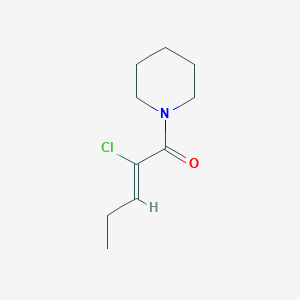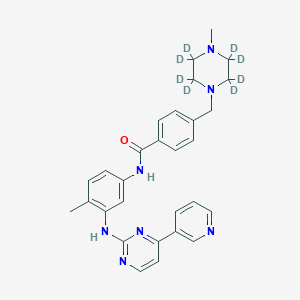
4-Methylthiazole-5-carboxylic acid
Vue d'ensemble
Description
4-Methylthiazole-5-carboxylic acid is a chemical compound that serves as a versatile building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of a thiazole ring, a five-membered ring containing both sulfur and nitrogen, substituted with a methyl group and a carboxylic acid functional group. This structure is pivotal in the field of medicinal chemistry due to its potential biological and pharmacological properties .
Synthesis Analysis
The synthesis of derivatives of 4-methylthiazole-5-carboxylic acid and related compounds has been explored in several studies. For instance, novel derivatives were synthesized from 3,4-dimethoxyacetophenone, demonstrating fungicidal and insecticidal activities . Another study reported the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives with antithrombotic properties . Additionally, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives showed inhibitory activity on blood platelet aggregation .
Molecular Structure Analysis
A detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a related compound, was performed using density functional theory (DFT). This study investigated the stability of conformers and their dimeric forms, vibrational analysis through FT-IR and FT-Raman spectra, and hydrogen bonding strength using Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory .
Chemical Reactions Analysis
The reactivity of 4-methylthiazole-5-carboxylic acid derivatives has been explored in various chemical reactions. For example, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with chlorides of chloroacetic and chloropropionic acids yielded chloroacetyl and chloropropionyl derivatives, which further reacted to form aminoacyl derivatives with psychotropic and cytostatic activity . Another study described the regioselective synthesis of 2-(1,1-dialkylprop-2-enyl)-4,5-dihydrothiazoles and oxazoles, which upon acidic hydrolysis, led to α,α-disubstituted β-ethylenic carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylthiazole-5-carboxylic acid derivatives are influenced by their molecular structure. The DFT study provided insights into the electronic structure, spectral features, and solvent effects on intermolecular hydrogen bonding. It also investigated non-linear optical properties, molecular electrostatic potential surface maps, and thermodynamic potentials at different temperatures .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
4-Methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their biological properties. A study by Babu et al. (2016) synthesized derivatives showing moderate to good antimicrobial activity, highlighting their potential in developing new antibacterial agents.
Fungicidal and Insecticidal Properties
Liu, Li, and Li (2004) found that certain derivatives of 4-methylthiazole-5-carboxylic acid exhibited fungicidal and insecticidal activities. This research, published in "Bioorganic & Medicinal Chemistry," suggests potential agricultural applications for these compounds (Liu, Li, & Li, 2004).
Amine-imine Tautomerism Study
Hyengoyan et al. (2005) used 1H NMR to study the amine-imine tautomerism of some esters and amides of 4-methylthiazole-5-carboxylic acids, indicating the impact of substituents on the tautomeric equilibrium. This study contributes to the understanding of the chemical properties of thiazole derivatives (Hyengoyan et al., 2005).
Antiviral and Antibacterial Bioactivity
Zhang (2008) explored the synthesis of ferrocenyl–thiazoleacyl hydrazones from 4-methylthiazole-5-carbohydrazide, finding significant activity against various bacteria and potential anti-HIV properties. This study highlights the diverse biological applications of these compounds (Zhang, 2008).
Iron Clearing Efficiency
Bergeron et al. (1999) studied the structure-activity relationships of desferrithiocin analogues, including derivatives of 4-methylthiazole-5-carboxylic acid, for their iron clearing efficiency. This research is significant for potential therapeutic applications in iron overload conditions (Bergeron et al., 1999).
Synthesis and Modification Studies
Naito, Nakagawa, and Takahashi (1968) described the preparation of various isothiazole-4-carboxylic acids, including 5-methyl derivatives, indicating the compound's utility in synthetic chemistry (Naito, Nakagawa, & Takahashi, 1968).
Wei-ke (2009) reported on the synthesis of 4-methyl-5-formylthiazole, a key intermediate in the production of certain pharmaceuticals, demonstrating the role of 4-methylthiazole-5-carboxylic acid in drug synthesis (Wei-ke, 2009).
Dovlatyan et al. (2004) synthesized N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, further expanding the chemical diversity and potential applications of this compound (Dovlatyan et al., 2004).
Safety And Hazards
Orientations Futures
There are several potential future directions for research involving 4-Methylthiazole-5-carboxylic acid. For instance, it could be used in the development of new chemotherapeutics with improved pharmacotoxicological profiles . Additionally, it could be used in the synthesis of other compounds with potent antiproliferative and antitopoisomerase II activities .
Relevant Papers
Several papers have been published on 4-Methylthiazole-5-carboxylic acid. For example, a paper titled “Two three-dimensional metal–organic frameworks constructed by thiazole-spaced pyridinecarboxylates exhibiting selective gas sorption or antiferromagnetic coupling” discusses the use of 4-Methylthiazole-5-carboxylic acid in the construction of metal-organic frameworks . Another paper titled “Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole” discusses the preparation of 4-Methylthiazole-5-carboxylic acid .
Propriétés
IUPAC Name |
4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWGSEUMABQEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174452 | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-carboxylic acid | |
CAS RN |
20485-41-0 | |
| Record name | 4-Methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







